1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
説明
1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 4-nitrophenylsulfonyl group at position 2.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-29-19-10-5-15(14-20(19)30-2)21-18-4-3-11-22(18)12-13-23(21)31(27,28)17-8-6-16(7-9-17)24(25)26/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCFGLBSIEDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
- Electron-Withdrawing Groups: The 4-nitrophenylsulfonyl group in the target compound contrasts with AS-3201’s spirosuccinimide, suggesting divergent binding mechanisms. Sulfonyl groups are known to enhance metabolic stability and target affinity .
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 1 Substitutions : Bulky aromatic groups (e.g., 3,4-dimethoxyphenyl) may improve lipid solubility and bioavailability compared to smaller alkyl chains .
- Position 2 Modifications : Sulfonyl groups improve metabolic stability but may reduce blood-brain barrier penetration. The nitro group in the target compound could increase electrophilicity, necessitating toxicity studies .
- Chirality : Enantioselective synthesis (e.g., AS-3201’s R-configuration) is crucial for activity, suggesting the target compound’s stereochemistry warrants investigation .
Q & A
Basic Question: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves multi-step pathways, including condensation, cyclization, and sulfonation. For example, Grignard reagent addition to a pyrrolo[1,2-a]pyrazine core (e.g., at 0°C in THF) followed by sulfonyl group introduction using 4-nitrophenylsulfonyl chloride under basic conditions . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance sulfonation efficiency .
- Catalysts: Triethylamine aids in deprotonation during sulfonyl group attachment .
- Purification: Column chromatography (hexane/EtOAc gradients) removes unreacted intermediates .
Basic Question: How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
- 1H/13C NMR: Verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; sulfonyl group absence of protons) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., calculated vs. observed m/z for C21H21N3O6S) .
- IR spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and aromatic C-H bends .
Advanced Question: How do structural modifications (e.g., substituent changes) affect biological activity, and how can contradictory data across studies be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Dimethoxyphenyl group: Electron-donating groups enhance solubility but may reduce receptor binding affinity compared to halogenated analogs .
- Sulfonyl group: The 4-nitrophenylsulfonyl moiety increases electrophilicity, potentially improving enzyme inhibition but risking off-target effects .
- Data Contradiction Analysis:
- Compare solvent systems (e.g., DMSO vs. ethanol) used in biological assays, as solubility differences may skew IC50 values .
- Validate assay protocols (e.g., cell-line specificity in cytotoxicity studies) to isolate compound-specific effects .
Advanced Question: What strategies can mitigate side reactions during the synthesis of sulfonated pyrrolopyrazine derivatives?
Methodological Answer:
Common side reactions include sulfonate ester formation or over-sulfonation. Mitigation involves:
- Temperature control: Maintain <25°C during sulfonyl chloride addition to prevent dimerization .
- Stoichiometric precision: Use 1.1 equivalents of sulfonyl chloride to avoid excess reagent .
- In-situ monitoring: TLC (silica gel, UV detection) tracks reaction progress and identifies byproducts early .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
- Solvent for stock solutions: DMSO (anhydrous) at 10 mM concentration minimizes aggregation .
Advanced Question: How can computational methods (e.g., DFT, molecular docking) guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability .
- Molecular docking: Simulate binding to target enzymes (e.g., kinases) to prioritize substituents that enhance hydrophobic interactions .
- ADMET prediction: Use tools like SwissADME to estimate logP (target <3.5) and blood-brain barrier permeability .
Advanced Question: What experimental approaches validate the proposed mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic assays: Measure Km/Vmax shifts (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography: Resolve co-crystal structures with the target enzyme to identify binding pockets .
- Isothermal titration calorimetry (ITC): Quantify binding affinity (ΔH, ΔS) to confirm thermodynamic feasibility .
Basic Question: Which analytical techniques are most effective for assessing purity, and what thresholds are acceptable for in vitro studies?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity ≥95% required for biological assays .
- Elemental analysis: Carbon/nitrogen ratios should match theoretical values within ±0.4% .
- Melting point: Sharp melting range (e.g., 243–245°C) indicates high crystallinity .
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